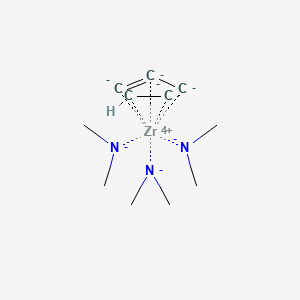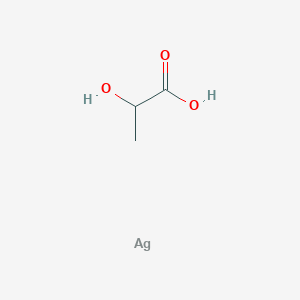
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is a complex organic compound with a unique structure that includes a hydroxypropyl group, dimethylphenoxy group, and a dimethylpentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(1-Hydroxypropyl)-2,5-dimethylphenol: This intermediate can be synthesized by the alkylation of 2,5-dimethylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Hydroxypropyl)-2,5-dimethylphenol: Shares the hydroxypropyl and dimethylphenol moieties but lacks the dimethylpentanoic acid group.
2,2-Dimethylpentanoic acid: Contains the dimethylpentanoic acid moiety but lacks the hydroxypropyl and phenoxy groups.
Uniqueness
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H28O4 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5-[4-(1-hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H28O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11,15,19H,6-9H2,1-5H3,(H,20,21) |
Clave InChI |
ZKJRQVLXMARPAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3S,4S,14R,17Z,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B12338408.png)

![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)

![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)




![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)

![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
